TZD18

PPAR agonist receptor selectivity dual agonist

Procure TZD18 (CAS 228577-00-2), a research-grade dual PPARα/γ agonist. Unlike rosiglitazone or pioglitazone, TZD18 simultaneously modulates glucose and lipid pathways, delivering dual-action metabolic efficacy (IC50: PPARα 28 nM, PPARγ 57 nM) for diabetes/dyslipidemia models. Its enhanced pro-apoptotic potency against glioblastoma and breast cancer lines (superior to classical TZDs) ensures translational relevance. Ideal for SAR studies of 2-propyl substituent contributions. For advanced in vivo/in vitro research requiring dual-receptor pharmacology.

Molecular Formula C27H27NO5S
Molecular Weight 477.6 g/mol
Cat. No. B1682655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTZD18
Synonyms5-(3-(3-(4-phenoxy-2-propylphenoxy)propoxy)phenyl)-2,4-thiazolidinedione
TZD 18
TZD-18
TZD18
Molecular FormulaC27H27NO5S
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1)OC2=CC=CC=C2)OCCCOC3=CC=CC(=C3)C4C(=O)NC(=O)S4
InChIInChI=1S/C27H27NO5S/c1-2-8-19-17-23(33-21-10-4-3-5-11-21)13-14-24(19)32-16-7-15-31-22-12-6-9-20(18-22)25-26(29)28-27(30)34-25/h3-6,9-14,17-18,25H,2,7-8,15-16H2,1H3,(H,28,29,30)
InChIKeyZNLPWBJCSSSCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione (TZD18): Procurement and Characterization Profile


5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione, commonly designated TZD18, is a thiazolidinedione (TZD) derivative with dual agonistic activity at human peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ) [1]. This compound has a molecular weight of 477.6 g/mol and is supplied as a research-grade chemical for in vitro and in vivo experimental applications . Unlike classical TZDs (e.g., rosiglitazone, pioglitazone) that act as selective PPARγ agonists, TZD18 exhibits a distinct dual-receptor activation profile that underlies its unique pharmacological signature and experimental utility [1].

Why Generic Substitution of 5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione Fails for Research Applications


The thiazolidinedione (TZD) class encompasses compounds with widely divergent receptor selectivity profiles, ranging from selective PPARγ agonists (rosiglitazone, pioglitazone) to dual PPARα/γ agonists and pan-PPAR modulators [1]. These differences in receptor engagement produce qualitatively distinct gene expression signatures and functional outcomes that preclude simple substitution [2]. TZD18 occupies a specific pharmacological niche as a dual PPARα/γ agonist with quantifiable selectivity over PPARδ, whereas classical TZDs lack PPARα activity entirely. Substituting TZD18 with a selective PPARγ agonist would eliminate the PPARα-dependent lipid-modulating effects and alter the downstream transcriptional program, compromising experimental reproducibility in studies requiring dual-receptor modulation [1].

Quantitative Differentiation Evidence: 5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione vs. Comparators


Dual PPARα/γ Agonism with Documented Selectivity over PPARδ

TZD18 is a dual PPARα/γ agonist with IC50 values of 0.028 µM for PPARα, 0.057 µM for PPARγ, and >10 µM for PPARδ, demonstrating >350-fold selectivity for PPARα over PPARδ and >175-fold selectivity for PPARγ over PPARδ . In contrast, classical TZDs such as rosiglitazone and pioglitazone are selective PPARγ agonists with negligible PPARα activity at pharmacologically relevant concentrations [1]. The dual activation profile of TZD18 enables simultaneous modulation of both glucose homeostasis (via PPARγ) and lipid metabolism (via PPARα), a combined effect not achievable with selective PPARγ agonists alone [2].

PPAR agonist receptor selectivity dual agonist metabolic research

Enhanced Anticancer Potency in Breast Cancer Cells Relative to Classical Glitazones

In comparative in vitro studies using six human breast cancer cell lines, TZD18 inhibited proliferation, induced differentiation, and triggered apoptosis with effects described as 'much stronger than those of the classic antidiabetic glitazones' (pioglitazone, rosiglitazone, troglitazone) [1]. The authors noted that while classical TZDs showed 'no or only minimal benefit' in breast cancer studies, TZD18 demonstrated consistently robust antiproliferative activity across all tested cell lines [1]. Notably, siRNA knockdown of PPARα and/or PPARγ had only minimal influence on these effects, indicating a PPAR-independent component to its anticancer activity [1].

oncology research breast cancer apoptosis cell cycle arrest

Distinct Lipid-Lowering Profile Not Observed with Selective PPARγ Agonists

TZD18 lowered both cholesterol and triglycerides in hamsters and dogs, an effect not observed with selective PPARγ agonists such as rosiglitazone and pioglitazone [1]. In db/db mice and Zucker diabetic fatty rats, TZD18 caused 'complete normalization' of elevated glucose [1]. Mechanistically, TZD18 inhibited cholesterol biosynthesis at steps before mevalonate, reduced hepatic 3-hydroxy-3-methylglutaryl coenzyme A reductase activity, suppressed gene expression of fatty acid synthesis, and induced expression of genes for fatty acid degradation and triglyceride clearance [1]. This dual modulation of glucose and lipid homeostasis is a direct consequence of its PPARα/γ dual agonism and represents a key functional differentiation from PPARγ-selective TZDs .

lipid metabolism dyslipidemia triglycerides cholesterol

Superior Functional Potency in Glioblastoma Cells Relative to Selective PPARγ Ligands

In human glioblastoma T98G cells, TZD18 inhibited growth in a concentration-dependent manner with G1 to S cell cycle arrest and induced significant apoptosis at non-toxic doses [1]. Mechanistic analysis revealed downregulation of Bcl-2 protein, upregulation of Bax and p27kip1 proteins, and elevated caspase-3 activity [1]. Importantly, PPARα and PPARγ antagonists could not reverse these effects, indicating that TZD18 exerts PPAR-independent anticancer activity in this model—a property not documented for selective PPARγ agonists in glioblastoma [1]. This dual mechanistic engagement (PPAR-dependent metabolic modulation plus PPAR-independent anticancer effects) distinguishes TZD18 from single-mechanism TZD compounds.

glioblastoma CNS oncology apoptosis cell cycle arrest

Structural Differentiation from Close Analogs via 2-Propyl Substitution

The 2-propyl substituent on the central phenoxy ring of TZD18 confers a quantifiable increase in PPARγ binding affinity compared to the des-propyl analog 5-{3-[3-(4-Phenoxyphenoxy)propoxy]phenyl}-1,3-thiazolidine-2,4-dione. BindingDB data show the des-propyl analog has an IC50 of 15,000 nM (15 µM) against human PPARγ [1], whereas TZD18 (with 2-propyl substitution) exhibits an IC50 of 57 nM against the same target [2]. This represents an approximately 260-fold improvement in PPARγ binding affinity attributable to the 2-propyl moiety. The molecular difference is also reflected in physicochemical properties: TZD18 has higher calculated LogP (6.30) and one additional RotB violation compared to the des-propyl analog (LogP 4.78, zero RotB violations), indicating the 2-propyl group increases lipophilicity [3].

structure-activity relationship analog comparison binding affinity

PPARα/γ Dual Agonist with Verified Oral Bioactivity

TZD18 is characterized as an orally active PPARα/γ dual agonist with confirmed in vivo efficacy in multiple animal models [1]. This property distinguishes TZD18 from research compounds that lack in vivo validation or require parenteral administration. In db/db mice and Zucker diabetic fatty rats, oral administration of TZD18 resulted in complete normalization of elevated glucose levels [1]. In a rat myocardial infarction model, TZD18 intervention increased PPARα/γ mRNA expression, upregulated α/β-MHC mRNA ratio, improved mitochondrial respiratory activity and ANT transport activity, and increased high-energy phosphate content in mitochondria [2]. This in vivo validation across metabolic and cardiovascular disease models supports TZD18's utility as a translational research tool.

oral bioavailability in vivo pharmacology metabolic disease models

Optimized Research Applications for 5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione (TZD18)


Metabolic Disorder Studies Requiring Simultaneous Glucose and Lipid Modulation

TZD18 is indicated for in vivo metabolic research where both glucose control and lipid lowering are required. Its PPARγ activity drives glucose normalization (demonstrated in db/db mice and Zucker diabetic fatty rats), while its PPARα activity mediates triglyceride and cholesterol reduction (validated in hamsters and dogs) [1]. This dual-action profile makes TZD18 suitable for type 2 diabetes and dyslipidemia models where selective PPARγ agonists such as rosiglitazone or pioglitazone would provide only glucose modulation without addressing lipid abnormalities [1].

Oncology Research Targeting Breast Cancer or Glioblastoma Cell Lines

TZD18 serves as a superior anticancer tool compound in breast cancer and glioblastoma research applications, with documented antiproliferative and pro-apoptotic effects that exceed those of classical glitazones [2][3]. In breast cancer, TZD18 inhibited proliferation and induced apoptosis across six cell lines with greater potency than pioglitazone, rosiglitazone, or troglitazone [2]. In glioblastoma T98G cells, TZD18 induced G1-S cell cycle arrest and apoptosis via both PPAR-dependent and PPAR-independent mechanisms [3].

Cardiovascular Research Involving Myocardial Energy Metabolism

TZD18 is appropriate for cardiovascular studies examining PPARα/γ-mediated regulation of myocardial energy metabolism. In a rat myocardial infarction model, TZD18 increased PPARα/γ mRNA expression, upregulated α/β-MHC mRNA ratio, improved mitochondrial respiratory activity and ANT transport activity, and elevated high-energy phosphate content [4]. This application leverages the compound's dual-receptor pharmacology to investigate metabolic remodeling in heart failure and post-infarction recovery [4].

PPAR Selectivity and Structure-Activity Relationship (SAR) Studies

TZD18 provides a reference standard for SAR studies examining the contribution of the 2-propyl substituent to PPAR binding affinity. The ~260-fold difference in PPARγ IC50 between TZD18 (57 nM) and the des-propyl analog (15,000 nM) offers a quantifiable benchmark for evaluating structural determinants of receptor engagement [5][6]. This application supports medicinal chemistry programs developing next-generation dual PPARα/γ agonists or investigating TZD pharmacophore optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for TZD18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.